3-Propyl-2-(trifluoromethyl)chromone
Description
Properties
Molecular Formula |
C13H11F3O2 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-propyl-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C13H11F3O2/c1-2-5-9-11(17)8-6-3-4-7-10(8)18-12(9)13(14,15)16/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ZEJJXBYPFDMVKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC2=CC=CC=C2C1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Propyl-2-(trifluoromethyl)chromone
Tandem C–H Trifluoromethylation and Chromone Annulation Using Enaminones
One notable synthetic approach involves the use of enaminone precursors subjected to tandem C–H trifluoromethylation followed by chromone annulation. This method employs potassium persulfate as a promoter and notably avoids transition metal catalysts, which simplifies the process and reduces potential metal contamination.
- Reaction Overview : Enaminones undergo C–H bond trifluoromethylation, introducing the trifluoromethyl group at the 2-position, followed by intramolecular annulation to form the chromone ring with a propyl substituent at position 3.
- Advantages : Metal-free conditions, moderate to good yields, and straightforward purification.
- Monitoring : Reaction progress can be monitored by thin-layer chromatography (TLC) to ensure completion and product purity.
- Applications : The electrophilic nature of the product allows further functionalization and biological activity studies.
This method is detailed in EvitaChem's analysis and synthesis report, highlighting the synthetic utility of enaminones and potassium persulfate in constructing this compound.
Multi-Step Synthesis via 2-(Trifluoromethyl)-4H-Chromen-4-one Intermediate
A well-documented synthetic sequence involves preparing the 2-(trifluoromethyl)-4H-chromen-4-one intermediate, followed by nitration, reduction, and alkylation steps to introduce the propyl group at position 3.
Stepwise Synthesis:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2-(trifluoromethyl)-4H-chromen-4-one | 2-Hydroxyacetophenone + trifluoroacetic anhydride + pyridine, 120 °C, 4 h | High (not specified) | Purified by column chromatography with 5% ethyl acetate/hexane |
| 2 | Nitration to 7-nitro-2-(trifluoromethyl)-4H-chromen-4-one | Conc. H2SO4 + HNO3, 75 °C, 1 h | Good | Precipitate filtered and washed |
| 3 | Reduction to 7-amino-2-(trifluoromethyl)-4H-chromen-4-one | SnCl2·2H2O in MeOH, 60 °C, 8 h | High | Solvent removal and filtration |
| 4 | Alkylation to introduce propyl group | Alkyl halides + K2CO3 or NaH in acetonitrile or 1,4-dioxane, room temperature, under N2 | 87–96% (for related benzamide derivatives) | Short reaction times, high purity |
- The propyl group introduction is typically achieved by alkylation of the amino chromone intermediate with suitable alkyl halides under basic conditions.
- Purification is performed by column chromatography.
- The reaction sequence yields high purity compounds confirmed by FT-IR, ^1H-NMR, and ^13C-NMR spectroscopy.
Alternative Synthetic Routes and Related Chromone Derivatives
Other synthetic methodologies for chromone derivatives, which can be adapted for this compound, include:
- Algar-Flynn-Oyamada (AFO) Reaction : Cyclization of chalcones to 3-hydroxychromones using aqueous hydrogen peroxide and NaOH in THF/MeOH mixtures. Though primarily for hydroxychromones, this method illustrates the utility of oxidative cyclization in chromone synthesis.
- Bromination and Elimination : For chroman-4-one derivatives, bromination followed by elimination under microwave irradiation has been used to generate chromones, indicating potential for structural modifications at the 3-position.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Tandem C–H trifluoromethylation and chromone annulation | Enaminones, potassium persulfate | Metal-free, mild conditions | Moderate to high | Avoids transition metals, straightforward | Requires enaminone precursors |
| Multi-step synthesis via nitration and alkylation | 2-Hydroxyacetophenone, trifluoroacetic anhydride, nitrating agents, SnCl2, alkyl halides | Heating, acidic and basic steps | High (87–96% for alkylation step) | Well-established, high purity | Multi-step, longer synthesis time |
| Algar-Flynn-Oyamada cyclization (related chromones) | Chalcones, H2O2, NaOH | Room temp to mild heating | Moderate to high | Efficient cyclization | Mainly for hydroxychromones, not directly for trifluoromethyl derivatives |
| Bromination/elimination (related chromones) | Py·Br3, CaCO3, DMF, microwave | Mild heating, microwave-assisted | High (up to 84%) | Rapid, efficient | Specific to chroman-4-one derivatives |
Mechanistic Insights and Reaction Monitoring
- The tandem C–H trifluoromethylation involves radical or electrophilic trifluoromethyl species generated from potassium persulfate, which selectively functionalizes the chromone precursor.
- Alkylation reactions proceed via nucleophilic substitution on the amino chromone intermediate.
- TLC is commonly used to monitor reaction progress and purity.
- Purification typically involves column chromatography with ethyl acetate/hexane mixtures.
Research Findings and Applications
- The introduction of the trifluoromethyl group at position 2 enhances biological activity and lipophilicity.
- The propyl substituent at position 3 modulates the compound's pharmacological profile.
- Synthesized derivatives have shown promising cytotoxicity against cancer cell lines and antioxidant activities, supported by molecular docking studies indicating strong binding to relevant biological targets such as HERA and Peroxiredoxins (3MNG).
- The synthetic strategies enable the generation of analogs for structure-activity relationship (SAR) studies and drug development.
Chemical Reactions Analysis
3-Propyl-2-(trifluoromethyl)chromone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that 3-propyl-2-(trifluoromethyl)chromone and its analogs exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is believed to improve binding affinities to biological targets, enhancing the compound's therapeutic efficacy.
Anti-inflammatory and Antioxidant Effects
Chromone derivatives have been studied for their anti-inflammatory and antioxidant activities. Compounds structurally related to this compound have demonstrated significant effects in reducing inflammation and oxidative stress in cellular models .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Transition Metal-Free Synthesis : Recent advancements have led to the development of transition metal-free methods for synthesizing trifluoromethyl chromones. These methods often utilize oxidants like potassium persulfate to facilitate reactions without metal catalysts.
- Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions, allowing for further functionalization and modification of its structure.
- Cycloaddition Reactions : this compound can participate in cycloaddition reactions, which are common among chromone derivatives, potentially leading to new compounds with varied biological activities .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various chromone derivatives, this compound exhibited significant activity against human cancer cell lines, including breast and lung cancer cells. The study highlighted the role of the trifluoromethyl group in enhancing the compound's potency compared to non-fluorinated analogs.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of chromones, where this compound demonstrated a marked reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 6-Nitro-2-(trifluoromethyl)chromone | Contains a nitro group at position 6 | Enhanced electron-withdrawing properties |
| 8-Aza-5,7-dimethyl-2-trifluoromethylchromone | Aza substitution at position 8 | Increased solubility and altered biological activity |
| 7-Amino-2-(trifluoromethyl)-4H-chromen-4-one | Amino group at position 7 | Potential for further functionalization |
The unique combination of the propyl side chain and trifluoromethyl group in this compound confers distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research and development.
Mechanism of Action
The mechanism of action of 3-Propyl-2-(trifluoromethyl)chromone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Trifluoromethyl vs. Phenylethyl Groups : The -CF₃ group in this compound confers greater electron-withdrawing effects and metabolic resistance compared to the aromatic -CH₂CH₂Ph group in 2-(2-phenylethyl)chromones .
- Alkyl Chain Length : The C-3 propyl substituent may enhance hydrophobic interactions in target binding compared to shorter chains (e.g., methyl in 3-methyl-2-trifluoromethylchromone) .
Spectroscopic and Theoretical Insights
- NMR and IR Data : Trifluoromethyl groups in C-2 position show distinct ¹⁹F-NMR shifts (~-60 to -70 ppm) and IR stretches (1120–1180 cm⁻¹ for C-F) .
- Theoretical Studies : Density Functional Theory (DFT) analyses of 3-methyl-2-trifluoromethylchromone reveal planar chromone cores and delocalized electron densities, suggesting reactivity at the carbonyl group .
Table 2: Comparative Bioactivity Data
Notable Findings:
Q & A
Q. What are the optimized synthetic routes for 3-propyl-2-(trifluoromethyl)chromone, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using heterogeneous catalysts like Amberlyst®15 under mild acidic conditions. This method avoids harsh reagents and enables gram-scale production while preserving functional groups. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography . Substitution patterns on the chromone core (e.g., trifluoromethyl and propyl groups) require precise control of electrophilic substitution reactions, as the reactivity of the pyrone ring is highly substituent-dependent .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- FT-IR and NMR : Used to confirm functional groups and substituent positions. For example, and NMR can resolve trifluoromethyl (-CF) and propyl group signals, though discrepancies in -CF chemical shifts may arise due to isotropic shielding errors in DFT calculations .
- DFT Studies : The B3LYP/6-311+g(2d,p) basis set is recommended for accurate NMR predictions, while B3LYP/6-31+g(d) suffices for NMR .
- UV-Vis Spectroscopy : Evaluates electronic transitions, particularly useful for studying chromone derivatives with potential bioactivity .
Q. How can researchers screen the biological activity of this compound derivatives?
- Antitumor Activity : Compare IC values against standard chemotherapeutics (e.g., 5-fluorouracil) using in vitro assays like MTT on cancer cell lines .
- Antimicrobial Evaluation : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs), with propargyl bromide-modified derivatives showing enhanced activity .
- Antioxidant Behavior : Assess radical scavenging activity via DPPH assays at varying concentrations (10–100 ppm), correlating substituent effects (e.g., electron-withdrawing -CF) with efficacy .
Advanced Research Questions
Q. How do computational models explain the electronic and conformational behavior of this compound?
- NBO Analysis : Reveals hyperconjugative interactions stabilizing the chromone core. For example, lone-pair electrons from oxygen atoms delocalize into anti-bonding orbitals of adjacent C-C bonds .
- Conformational Studies : Molecular dynamics simulations identify energetically favorable conformers, critical for docking studies targeting enzymes like DNA topoisomerase II .
- DFT Challenges : The -CF group’s chemical shift in NMR requires triple-ζ basis sets (6-311+g(2d,p)) to minimize errors (>10 ppm deviations with smaller basis sets) .
Q. What strategies resolve contradictions in experimental vs. theoretical data for chromone derivatives?
- NMR Discrepancies : Cross-validate DFT-predicted shifts with experimental data, adjusting for solvent effects (e.g., CDCl vs. methanol-d) .
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning, especially for asymmetric units with multiple independent molecules .
Q. How can structure-activity relationships (SARs) guide the design of novel this compound analogs?
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) enhance antitumor activity by increasing DNA intercalation potential, while alkyl chains (e.g., propyl) improve lipid solubility .
- Hybrid Derivatives : Coupling chromones with triazole or pyrazole moieties via click chemistry improves antimicrobial potency .
Q. What crystallographic techniques are critical for resolving the 3D structure of this compound derivatives?
- X-ray Diffraction : Hydrogen atoms are placed geometrically, and isotropic displacement parameters are constrained during refinement. Asymmetric units often contain multiple independent molecules, necessitating rigorous packing analysis .
- Packing Diagrams : Visualize intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence stability and bioavailability .
Q. How do solvent and substituent positioning affect the photophysical properties of chromone derivatives?
- Solvent Polarity : Polar solvents (e.g., DMF) redshift absorption maxima due to stabilization of excited-state dipoles .
- Substituent Placement : Trifluoromethyl groups at the 2-position enhance fluorescence quantum yield compared to 3-position analogs, critical for imaging applications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
